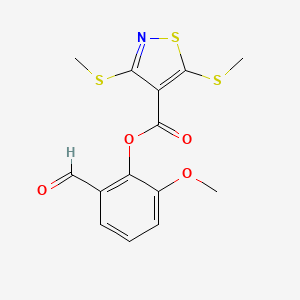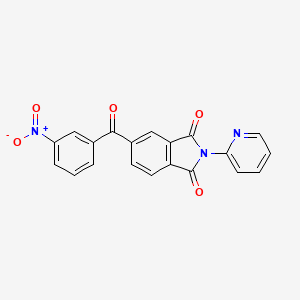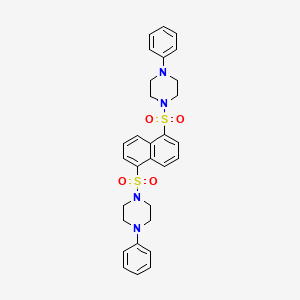
2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate
Vue d'ensemble
Description
2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate, also known as FMIC, is a synthetic compound that belongs to the isothiazole family. It has been the subject of scientific research due to its potential applications in the field of medicine and agriculture. FMIC is known for its antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate is not fully understood. However, it is believed to act by disrupting the cell membrane and cell wall of bacteria and fungi, leading to cell death. In cancer cells, this compound is thought to induce apoptosis by activating caspase enzymes and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In bacterial cells, this compound disrupts the synthesis of peptidoglycan, a major component of the cell wall, leading to cell death. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the Akt/mTOR signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. This compound also exhibits anticancer activity, making it a potential candidate for the development of new cancer therapies.
One limitation of this compound is its potential toxicity to human cells. Further studies are needed to determine the safety and efficacy of this compound in vivo. Another limitation is the high cost of synthesis, which may limit its practical applications.
Orientations Futures
There are several future directions for the research and development of 2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate. One direction is the optimization of the synthesis method to reduce the cost and increase the yield of this compound. Another direction is the investigation of the safety and efficacy of this compound in vivo, including its potential toxicity to human cells.
Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in bacterial cells and cancer cells. This information could be used to design more potent and selective derivatives of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits antibacterial, antifungal, and anticancer properties. It has potential applications in the field of medicine and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Applications De Recherche Scientifique
2-formyl-6-methoxyphenyl 3,5-bis(methylthio)isothiazole-4-carboxylate has been extensively studied for its potential applications in the field of medicine and agriculture. It has been found to exhibit antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as MRSA and VRE. This compound has also been shown to possess antifungal activity against various fungal species, including Candida albicans.
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. It has been found to induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
(2-formyl-6-methoxyphenyl) 3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S3/c1-18-9-6-4-5-8(7-16)11(9)19-13(17)10-12(20-2)15-22-14(10)21-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGERKOUMPHECAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=C(SN=C2SC)SC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-amino-5-(3-pyridinyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3556042.png)
![5-chloro-3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3556045.png)
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3556051.png)
![3-[(3-methoxybenzoyl)amino]phenyl 3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B3556065.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3556073.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3556075.png)
![3-amino-N-(3-methylphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3556078.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3556082.png)


![4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B3556108.png)
![1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3556117.png)
![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B3556124.png)